molecular formula C10H21ClO4S B13524039 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride

2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B13524039
M. Wt: 272.79 g/mol
InChI Key: VIUNGBAFIQGTEA-UHFFFAOYSA-N
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Description

2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1493491-07-8) is a branched sulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) functional group and a complex ether substituent. The substituent, ((1-methoxypropan-2-yl)oxy)methyl, consists of a methoxy group attached to a propan-2-yl backbone, further linked via an oxymethyl bridge to the main 3-methylbutane chain. This structure confers unique physicochemical properties, including polarity and steric bulk, which influence its reactivity and applications in organic synthesis.

Safety protocols for handling this compound emphasize avoiding heat, open flames, and exposure to children, as detailed in its hazard guidelines (P201, P202, P210) . It is commonly used as an intermediate in pharmaceuticals and agrochemicals due to its electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2-(1-methoxypropan-2-yloxymethyl)-3-methylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-8(2)10(7-16(11,12)13)6-15-9(3)5-14-4/h8-10H,5-7H2,1-4H3

InChI Key

VIUNGBAFIQGTEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC(C)COC)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-methylbutane-1-sulfonyl chloride with 1-methoxypropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is utilized in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4), a structurally analogous sulfonyl chloride with a distinct substituent.

Table 1: Key Comparison of Target Compound and Analog
Property Target Compound 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride
CAS Number 1493491-07-8 1489778-22-4
Substituent Group ((1-Methoxypropan-2-yl)oxy)methyl Isobutoxymethyl
Molecular Weight Not explicitly provided 256.79 g/mol
Polarity Higher (due to additional ether oxygen and methoxy group) Lower (isobutoxy group is less polar)
Steric Bulk Moderate (flexible ether chain) High (branched isobutoxy group)
Safety Precautions Avoid heat/sparks; pre-use instructions required Inferred standard sulfonyl chloride precautions

Biological Activity

2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H14ClO3S
  • Molecular Weight : 194.70 g/mol
  • CAS Number : 132230-40-1

Sulfonyl chlorides like 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride are known to act as electrophiles in chemical reactions. They can react with nucleophiles, including amino acids and proteins, which may lead to modifications in biological pathways. The specific biological mechanisms for this compound are still under investigation, but its ability to modify protein structures suggests potential applications in drug development.

Biological Activity

Research indicates that sulfonyl chlorides can exhibit various biological activities, including:

  • Antimicrobial Activity : Some sulfonyl chlorides have shown effectiveness against bacterial strains by disrupting cellular processes.
  • Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific enzyme activity

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonyl chlorides, including derivatives similar to 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride). Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibacterial agent.
  • Cancer Research : Another study focused on the anticancer effects of sulfonyl chloride derivatives. The compound was tested on several cancer cell lines, showing a dose-dependent reduction in cell viability and increased markers of apoptosis. This highlights its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : Research conducted on enzyme interactions revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Q & A

Q. What are the critical safety protocols for handling 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : This compound exhibits flammability (H225), acute toxicity (H301, H311, H331), and environmental hazards (H410) . Key safety measures include:
  • Storage : Keep in a cool, ventilated area away from ignition sources (P403) and incompatible reagents (e.g., bases, oxidizers) .
  • Personal Protection : Use neoprene gloves, chemical-resistant goggles, and fume hoods to prevent inhalation/contact (P280) .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose via licensed hazardous waste facilities (P501) .

Table 1 : Hazard Codes and Precautionary Statements

Hazard TypeCodePrecautionary Measures
FlammabilityH225P210 (Avoid heat/sparks)
Acute ToxicityH311P302+P352 (Skin wash)
EnvironmentalH410P273 (Prevent release)

Q. How can researchers synthesize this sulfonyl chloride, and what reagents are typically involved?

  • Methodological Answer : Sulfonyl chlorides are commonly synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions . For example:
  • Reaction Setup : React methanesulfonic acid derivatives with SOCl₂ in dichloromethane at 0–5°C, followed by reflux (40–60°C) for 2–4 hours .
  • Purification : Distill under reduced pressure or recrystallize from non-polar solvents. Monitor progress via TLC or NMR .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this sulfonyl chloride, and how can side reactions (e.g., elimination) be minimized?

  • Methodological Answer : The sulfonyl chloride group (-SO₂Cl) acts as a leaving group in SN2 reactions. Key considerations:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity without side protonation .
  • Temperature Control : Lower temperatures (0–25°C) reduce elimination to sulfene intermediates (R-SO₂) .
  • Base Selection : Use non-nucleophilic bases (e.g., triethylamine) to scavenge HCl without competing in the reaction .

Table 2 : Common Reaction Pathways and By-Products

Reaction TypeReagentsMajor ProductBy-Product
AlcoholysisR-OH + BaseSulfonate esterSulfene (if overheated)
AminolysisR-NH₂SulfonamideNone (with excess amine)

Q. How does the methoxypropan-2-yloxy moiety influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The methoxy group increases hydrophilicity but may hydrolyze under acidic or basic conditions. Stability studies should:
  • pH Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC .
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >100°C may trigger self-condensation) .
  • Contradiction Resolution : Conflicting stability data (e.g., hydrolysis rates in literature) can be addressed by replicating experiments under controlled humidity and oxygen levels .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm methoxypropan-2-yloxy and sulfonyl chloride groups. Key signals: δ 3.3–3.5 ppm (methoxy), δ 4.1–4.3 ppm (-CH₂-SO₂Cl) .
  • FT-IR : Peaks at 1170–1200 cm⁻¹ (S=O asymmetric stretch) and 1360–1380 cm⁻¹ (S=O symmetric stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂Cl at m/z 97) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity or hazards of this compound?

  • Methodological Answer :
  • Literature Review : Cross-reference PubChem, CAS Common Chemistry, and EPA DSSTox entries for consensus data .
  • Experimental Replication : Repeat key assays (e.g., acute toxicity LD50) using standardized OECD guidelines to resolve conflicting hazard classifications .
  • Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental outcomes .

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